molecular formula C14H22N2O4S2 B14734044 (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid CAS No. 5402-50-6

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid

Katalognummer: B14734044
CAS-Nummer: 5402-50-6
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: SLZZMNRCXUDTJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid is a chemical compound with a complex structure that includes both a cyclohexyl group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the reaction of cyclohexanone with thiourea to form the carbamimidothioate group. This intermediate is then reacted with 4-methylbenzenesulfonic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.

Wirkmechanismus

The mechanism of action of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid include other carbamimidothioates and sulfonic acid derivatives. Examples include:

  • (2-hydroxycyclohexyl) carbamimidothioate
  • 4-methylbenzenesulfonic acid
  • Other cyclohexyl carbamimidothioates

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.

Eigenschaften

CAS-Nummer

5402-50-6

Molekularformel

C14H22N2O4S2

Molekulargewicht

346.5 g/mol

IUPAC-Name

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H14N2OS.C7H8O3S/c8-7(9)11-6-4-2-1-3-5(6)10;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,10H,1-4H2,(H3,8,9);2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

SLZZMNRCXUDTJQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)O)SC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.